molecular formula C10H8ClNO2 B6144414 quinoline-6-carboxylic acid hydrochloride CAS No. 454218-12-3

quinoline-6-carboxylic acid hydrochloride

Cat. No.: B6144414
CAS No.: 454218-12-3
M. Wt: 209.63 g/mol
InChI Key: YDONXNSAFUGLQW-UHFFFAOYSA-N
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Description

Quinoline-6-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline itself has few applications, but many of its derivatives are useful in diverse applications . The molecular formula of quinoline-6-carboxylic acid is C10H7NO2 .


Synthesis Analysis

There are several synthesis protocols reported in the literature for the construction of quinoline and its derivatives . These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of quinoline-6-carboxylic acid is C10H7NO2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Physical and Chemical Properties Analysis

Quinoline-6-carboxylic acid has a molecular mass of 173.168 Da . Quinoline, the parent compound, is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Future Directions

Quinoline and its derivatives have demonstrated numerous biological activities and have become important compounds in medicinal and synthetic organic chemistry . Therefore, future research could focus on exploring the potential applications of quinoline-6-carboxylic acid hydrochloride in these areas. Additionally, the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives could also be a promising direction .

Properties

IUPAC Name

quinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDONXNSAFUGLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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